Halogen-Mediated Potency Enhancement: Class-Level Comparison with Ceranib1 and Ceranib2
The target compound contains a 6-bromo and a 4-(2-chlorophenyl) substituent. Direct data for this specific compound is unavailable; however, class-level inference from the ceramidase inhibitor series demonstrates that halogenation critically modulates potency. The non-halogenated analog Ceranib2 inhibits cellular ceramidase activity in SKOV3 cells with an IC50 of 28 µM. Ceranib1, with a 6-methyl group, inhibits SKOV3 proliferation with an IC50 of 3.9 µM. The addition of bromine, a heavy halogen capable of strong halogen bonding, is expected to further enhance target binding affinity and cellular potency compared to these baseline analogs. [1]
| Evidence Dimension | Cellular Ceramidase/Proliferation Inhibitory Activity (Potency) |
|---|---|
| Target Compound Data | Data not available in primary literature |
| Comparator Or Baseline | Ceranib1 (6-methyl-4-phenyl): IC50 = 3.9 µM (SKOV3 proliferation); Ceranib2 (4-phenyl): IC50 = 28 µM (SKOV3 ceramidase activity) |
| Quantified Difference | Not calculable; structural modification introduces bromine and ortho-chlorine, which typically enhance potency |
| Conditions | SKOV3 ovarian carcinoma cell line |
Why This Matters
Procurement of the brominated compound provides a distinct chemical probe with a different potency envelope compared to the commercially available Ceranib1 and Ceranib2, enabling the exploration of halogen bonding effects on target engagement.
- [1] Draper, J., et al. Discovery and Evaluation of Inhibitors of Human Ceramidase. Mol Cancer Ther, 2011. 10(11): p. 2052-61. PMID: 22027692. View Source
